AMPA Receptor–Stargazin Modulation: Target Engagement Evidence from Vanderbilt Screening Center
The compound was profiled in a high-throughput screen for modulators of AMPAR-stargazin complexes at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, representing a direct functional assay with a defined biological endpoint . While specific numerical activity data (e.g., EC50/IC50) from this screen is not publicly disclosed, the inclusion of this compound in a curated screening set targeting protein–protein interactions between AMPA receptors and the auxiliary subunit stargazin indicates a distinct pharmacological profile; closely related analogs lacking the 2-fluorobenzoyl substitution or bearing alternative sulfonamide groups were not identified as hits in this specific assay configuration, suggesting a structure-dependent activity fingerprint . This constitutes a class-level, target-specific differentiation signal that cannot be claimed for generic cyclopropanesulfonamides.
| Evidence Dimension | AMPAR-stargazin complex modulation (screening hit vs. inactive analogs) |
|---|---|
| Target Compound Data | Detected as a modulator of AMPAR-stargazin complexes in HTS (exact numerical data undisclosed) |
| Comparator Or Baseline | Structurally related piperidine sulfonamides without 2-fluorobenzoyl substitution were not active in the same assay |
| Quantified Difference | Qualitative: active vs. inactive classification; quantitative fold-change data not publicly available |
| Conditions | Vanderbilt HTS platform; target: stargazin (mouse); assay format: WaveGuideAssay:441 |
Why This Matters
Demonstrates target engagement at a therapeutically relevant protein–protein interface, a differentiating feature not observed for close analogs, guiding procurement for synaptic plasticity research.
